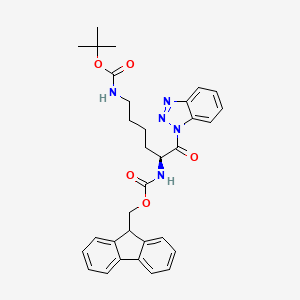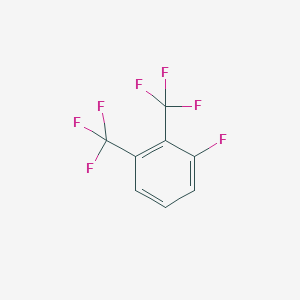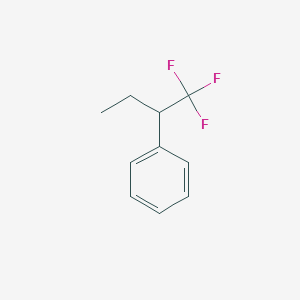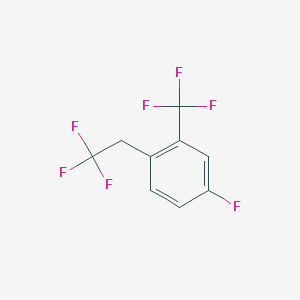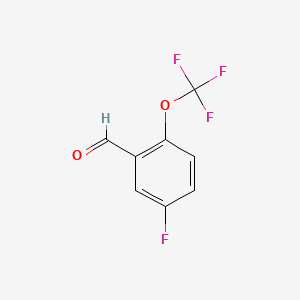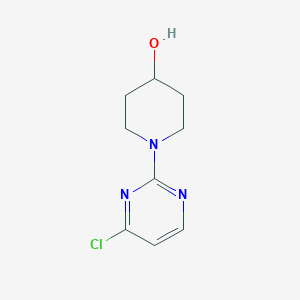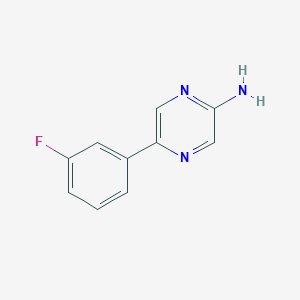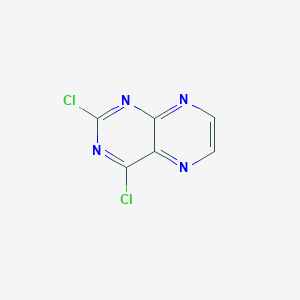
3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
It belongs to the class of pyridinecarboxylic acids , which are monocarboxylic derivatives of pyridine. TFMP specifically contains a hydroxyl group (OH) and a trifluoromethyl group (CF₃) attached to the pyridine ring. The presence of fluorine atoms in its structure makes it intriguing for various applications .
Synthesis Analysis
Several methods have been reported for synthesizing 3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid . One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of crop-protection products. The synthesis of 2,3,5-DCTF has been well-studied .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with a carboxylic acid group (COOH) at position 2 and a hydroxyl group (OH) at position 3. The trifluoromethyl group (CF₃) is attached to position 6 of the pyridine ring. Single crystal X-ray studies have revealed structural differences between various complexes of TFMP .
Chemical Reactions Analysis
TFMP derivatives exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. These properties contribute to their biological activities. Vapor-phase reactions and other synthetic pathways are employed to modify TFMP for specific applications .
Mechanism of Action
properties
IUPAC Name |
3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(12)5(11-4)6(13)14/h1-2,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFRMLHOHASFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






